

An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopropylphosphonic acid

Cat. No.: B111619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **3-aminopropylphosphonic acid**, a molecule of significant interest in neuroscience and drug development as a GABA receptor agonist. This document details the molecule's structural characteristics, including quantitative data on bond lengths and angles, derived from computational models in the absence of a publicly available crystal structure. Furthermore, it outlines detailed experimental protocols for the structural elucidation of **3-aminopropylphosphonic acid** and similar small molecules using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This guide is intended to serve as a valuable resource for researchers engaged in the study and application of this and related compounds.

Introduction

3-Aminopropylphosphonic acid (3-APPA) is a structural analogue of the neurotransmitter γ -aminobutyric acid (GABA), where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique physicochemical properties and biological activities, most notably its function as a selective agonist at GABAB receptors.^{[1][2]} A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, designing novel derivatives with enhanced therapeutic profiles, and for quality control in its synthesis and application.

This guide presents a detailed examination of the molecular architecture of **3-aminopropylphosphonic acid**, summarizing its key structural and physicochemical properties. It also provides standardized experimental protocols for its characterization, aiming to facilitate reproducible research in the field.

Molecular Structure and Properties

3-Aminopropylphosphonic acid is a relatively small and flexible molecule with the chemical formula $C_3H_{10}NO_3P$.^[3] Its structure consists of a three-carbon propyl chain, with an amino group at one terminus and a phosphonic acid group at the other.

Physicochemical Properties

A summary of the key physicochemical properties of **3-aminopropylphosphonic acid** is presented in Table 1. The molecule is a solid at room temperature with a high melting point, indicating strong intermolecular interactions in the solid state, likely due to hydrogen bonding and its zwitterionic character in the crystal lattice. It is soluble in water, a property crucial for its biological activity.^{[4][5]}

Table 1: Physicochemical Properties of **3-Aminopropylphosphonic Acid**

Property	Value	Reference(s)
Molecular Formula	$C_3H_{10}NO_3P$	[3]
Molecular Weight	139.09 g/mol	[3]
CAS Number	13138-33-5	[5]
Appearance	Off-white to faintly greenish powder	[4]
Melting Point	294 °C (with decomposition)	[5]
Water Solubility	Soluble	[4]
Predicted pKa	2.11 ± 0.10	[4]

Zwitterionic Form

In the solid state and in aqueous solution at physiological pH, **3-aminopropylphosphonic acid** exists predominantly as a zwitterion.^[6] The acidic protons of the phosphonic acid group are donated to the basic amino group, resulting in a positively charged ammonium group (-NH₃⁺) and a negatively charged phosphonate group (-PO₃H⁻). This zwitterionic nature is a key determinant of its solubility and interaction with biological targets.

Quantitative Molecular Geometry

While a specific, publicly available crystal structure with detailed bond lengths and angles for **3-aminopropylphosphonic acid** could not be located in the Cambridge Structural Database (CSD) during the literature search, representative data for similar organophosphorus compounds and computationally predicted values provide a reliable model of its molecular geometry. The following tables summarize these expected values.

Table 2: Predicted Bond Lengths for **3-Aminopropylphosphonic Acid**

Bond	Predicted Length (Å)
P=O	1.48 - 1.52
P-O	1.54 - 1.58
P-C	1.78 - 1.82
C-C	1.52 - 1.55
C-N	1.47 - 1.50
N-H	1.01 - 1.03
O-H	0.96 - 0.98

Table 3: Predicted Bond Angles for **3-Aminopropylphosphonic Acid**

Angle	Predicted Angle (°)
O=P-O	110 - 114
O=P-C	110 - 114
O-P-C	105 - 109
P-C-C	110 - 114
C-C-C	110 - 114
C-C-N	110 - 114
H-N-H	107 - 111
P-O-H	105 - 109

Experimental Protocols for Structural Elucidation

The following sections provide detailed methodologies for the characterization of the molecular structure of **3-aminopropylphosphonic acid**.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol:

- Crystal Growth:
 - Dissolve **3-aminopropylphosphonic acid** in a minimal amount of a suitable solvent system (e.g., water/ethanol, water/isopropanol).
 - Slowly evaporate the solvent at room temperature or by controlled cooling to promote the formation of single crystals of suitable size and quality for diffraction.
- Data Collection:
 - Mount a selected crystal on a goniometer head.

- Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation).
- Collect diffraction data at a controlled temperature (typically 100 K) by rotating the crystal and recording the diffraction pattern on a detector.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of the molecular structure in solution.

Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of **3-aminopropylphosphonic acid** in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- Data Analysis:

- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.

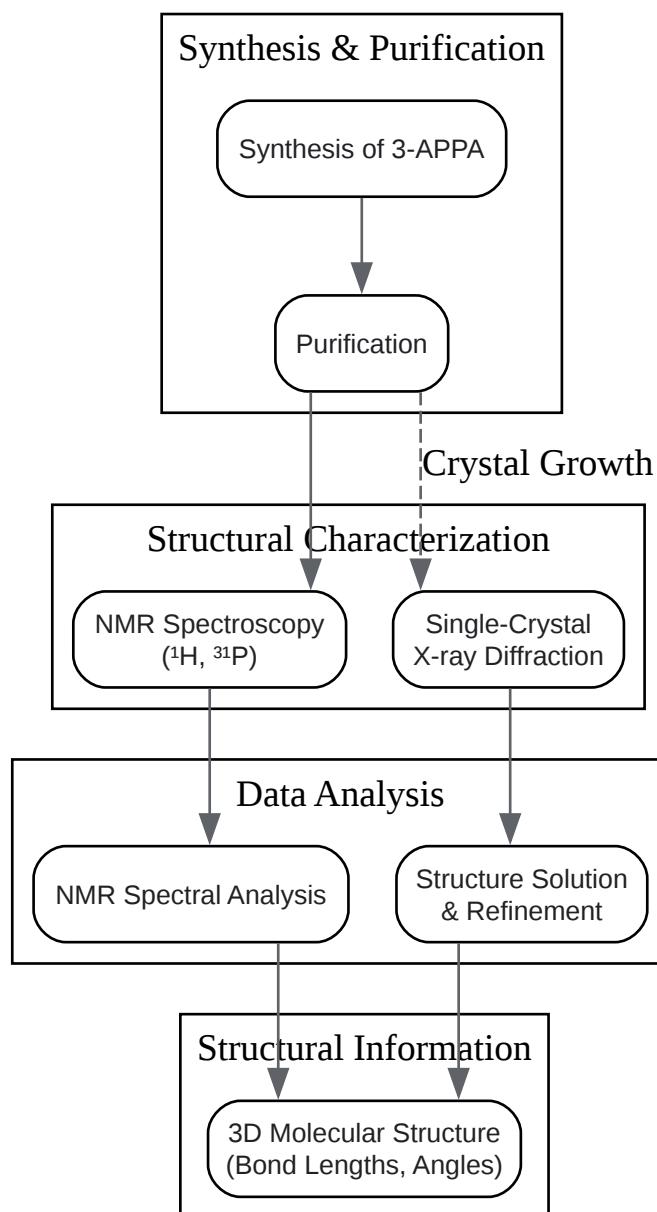
Protocol:

- Sample Preparation:

- Prepare the sample as described for ^1H NMR spectroscopy. An external standard of 85% H_3PO_4 in a sealed capillary can be used for chemical shift referencing.

- Data Acquisition:

- Acquire the ^{31}P NMR spectrum on a multinuclear NMR spectrometer.
- Proton decoupling is typically used to simplify the spectrum to a single peak.[\[7\]](#)
- A sufficient relaxation delay (e.g., 5-10 seconds) is important for quantitative analysis due to the potentially long T_1 relaxation times of phosphorus nuclei.


- Data Analysis:

- The chemical shift of the ^{31}P signal provides information about the electronic environment of the phosphorus atom.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for its structural determination.

Caption: Ball-and-stick representation of **3-aminopropylphosphonic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural determination of **3-aminopropylphosphonic acid**.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **3-aminopropylphosphonic acid**, a compound of significant interest to the scientific and drug development communities. While a definitive crystal structure remains to be publicly deposited,

this guide offers a robust model of its molecular geometry based on established chemical principles and provides comprehensive, actionable protocols for its experimental determination. The information and methodologies presented herein are intended to support and advance further research into the structure-activity relationships of **3-aminopropylphosphonic acid** and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Aminopropylphosphonic acid | C3H10NO3P | CID 97587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopropylphosphonic acid | 13138-33-5 [chemicalbook.com]
- 5. 3-氨基丙基磷酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (3-Aminopropyl)phosphonate | C3H10NO3P | CID 4868255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 3-Aminopropylphosphonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111619#3-aminopropylphosphonic-acid-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com